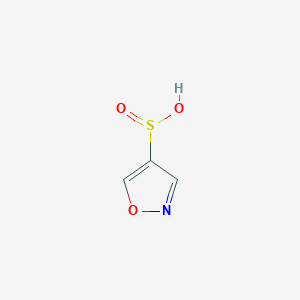
(3-(Trifluoromethyl)benzyl)glycine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Trifluoromethyl)benzyl)glycine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzyl ring, and a glycine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)benzyl)glycine hydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)amine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
化学反应分析
Types of Reactions
(3-(Trifluoromethyl)benzyl)glycine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
(3-(Trifluoromethyl)benzyl)glycine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (3-(Trifluoromethyl)benzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The glycine moiety may interact with receptors and enzymes, influencing various biological processes .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar in structure but lacks the glycine moiety.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzyl and glycine components
Uniqueness
(3-(Trifluoromethyl)benzyl)glycine hydrochloride is unique due to the combination of the trifluoromethyl group, benzyl ring, and glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C10H11ClF3NO2 |
|---|---|
分子量 |
269.65 g/mol |
IUPAC 名称 |
2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16;/h1-4,14H,5-6H2,(H,15,16);1H |
InChI 键 |
WTYLHGTXPVIYRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)





![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)

![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)


![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)

